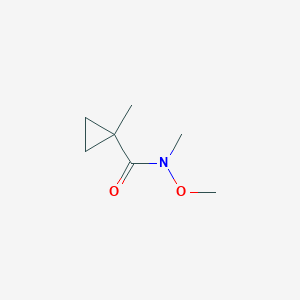
1-(3,4-dimethylphenyl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-dimethylphenyl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C19H28N2O3S and its molecular weight is 364.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization of Aromatic Polyamides and Polyimides :
- The research by Havva Yagci and L. Mathias (1998) focused on synthesizing aromatic polyamides from diamines like 1,4-Bis(4-aminophenoxy)trimethylbenzene. This study highlights the potential use of complex organic compounds in polymer science, possibly related to the compound (Yagci & Mathias, 1998).
Polyamides with High Thermal Stability :
- The work of Chin-Ping Yang, S. Hsiao, and Huei-Wen Yang (1999) in synthesizing aromatic polyamides involving compounds such as 1,4-bis(4-aminophenoxy)-2-tert-butylbenzene provides insights into creating materials with high thermal stability. These findings could be relevant to exploring the applications of your compound in developing advanced materials (Yang, Hsiao, & Yang, 1999).
Ring Cleavage Reactions in Organic Synthesis :
- The study by T. Kinoshita, K. Takeuchi, M. Kondoh, and S. Furukawa (1989) on the ring cleavage reactions of 1, 3-oxazine-2, 4(3H)-dione derivatives with amines can provide valuable insights into the chemical behavior of similar complex molecules in organic synthesis (Kinoshita et al., 1989).
Applications in Aromatic Polyamides Synthesis :
- Research by D. Liaw and Been-Yang Liaw (1998) on new polyamides derived from diamines like 1,4-bis(4-aminophenoxy)-2,5-di-tert-butylbenzene highlights the use of complex organic compounds in synthesizing polymers with unique properties (Liaw & Liaw, 1998).
Diversity-Oriented Synthesis in Organic Chemistry :
- The work by Jernej Baškovč et al. (2012) on the diversity-oriented synthesis of pyridine derivatives, including 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides, can shed light on the methodologies for synthesizing and manipulating complex organic structures like the compound (Baškovč et al., 2012).
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c1-13-5-6-16(9-14(13)2)21-11-15(10-17(21)22)18(23)20-12-19(3,24)7-8-25-4/h5-6,9,15,24H,7-8,10-12H2,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFSVLUZUNFIAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC(C)(CCSC)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Bromo-2-methyl-3-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B2846730.png)





![Methyl 5-(aminocarbonyl)-2-[(chloroacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B2846740.png)

![2-((4-nitrobenzyl)thio)-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)
![N-(2,3-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2846746.png)